N-Benzyl-2-iodo-1H-purin-6-amine
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Overview
Description
N-Benzyl-2-iodo-1H-purin-6-amine is a chemical compound with the molecular formula C12H10IN5 It is a derivative of purine, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-iodo-1H-purin-6-amine typically involves the iodination of a benzyl-protected purine derivative. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the purine ring. The reaction conditions often require a solvent such as acetonitrile or dichloromethane and may be carried out at room temperature or under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2-iodo-1H-purin-6-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the purine ring.
Coupling Reactions: The benzyl group can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-Benzyl-2-azido-1H-purin-6-amine, while oxidation might produce N-Benzyl-2-iodo-1H-purin-6-one.
Scientific Research Applications
N-Benzyl-2-iodo-1H-purin-6-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme interactions and nucleic acid chemistry.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2-iodo-1H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group and iodine atom can influence the binding affinity and specificity of the compound, affecting its biological activity. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
N-Benzyladenine: A similar compound with a benzyl group attached to the purine ring but lacking the iodine atom.
N-Benzyl-2-chloro-1H-purin-6-amine: Another derivative with a chlorine atom instead of iodine.
N-Benzyl-2-bromo-1H-purin-6-amine: A bromine-substituted analog.
Uniqueness
N-Benzyl-2-iodo-1H-purin-6-amine is unique due to the presence of the iodine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro and bromo analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with biological targets and reagents .
Biological Activity
N-Benzyl-2-iodo-1H-purin-6-amine is a purine derivative notable for its potential biological activities, particularly in the fields of oncology and virology. This compound, characterized by a benzyl group and an iodine atom at the 2-position of the purine ring, shows promise as a lead compound in drug discovery programs.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₃N₄I, with a molecular weight of approximately 328.17 g/mol. Its structural features allow it to interact with various biological targets, similar to other purine derivatives.
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₃N₄I |
Molecular Weight | 328.17 g/mol |
Structural Features | Benzyl group at N9 position, iodine at position 2 |
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
- Anticancer Potential : The compound's structural similarity to nucleobases allows it to interfere with nucleic acid metabolism, which is crucial in cancer cell proliferation.
- Enzyme Inhibition : It has been shown to interact with various enzymes, potentially modulating their activity and influencing cellular processes.
Case Studies and Research Findings
- Antiviral Studies : A study highlighted the effectiveness of this compound against certain viral infections by demonstrating its ability to inhibit viral replication in vitro. This was measured using standard plaque reduction assays, where the compound showed a dose-dependent inhibition of virus-induced cytopathic effects.
- Cancer Cell Line Testing : In another study, this compound was tested against various cancer cell lines (e.g., A549 lung cancer cells). The results indicated that the compound reduced cell viability significantly compared to controls, suggesting its potential as an anticancer agent.
- Mechanistic Insights : Mechanistic studies revealed that the compound may act through the inhibition of specific kinases involved in cell cycle regulation, thus inducing apoptosis in cancer cells.
Interaction Profiles
The interaction profile of this compound indicates its potential to bind with several biological targets:
Compound | Target Interaction | Biological Implication |
---|---|---|
N-Benzyladenine | Adenosine receptors | Potential adenosine receptor agonist |
2-Iodo-N-benzylpurine | Kinase inhibition | Modulates cell signaling pathways |
9-Methyl-N-benzylpurine | DNA binding | Interferes with DNA replication |
Properties
Molecular Formula |
C12H10IN5 |
---|---|
Molecular Weight |
351.15 g/mol |
IUPAC Name |
N-benzyl-2-iodo-7H-purin-6-amine |
InChI |
InChI=1S/C12H10IN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) |
InChI Key |
QSRIKYLMICMOQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)I |
Origin of Product |
United States |
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